molecular formula C7H12O4 B13831432 1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone

1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone

Cat. No.: B13831432
M. Wt: 160.17 g/mol
InChI Key: ZWUISMMMUMDJNC-UHFFFAOYSA-N
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Description

1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone is a chemical compound with the molecular formula C7H12O4 It is characterized by the presence of a dioxane ring, which is a six-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a hydroxymethyl-substituted dioxane with ethanone under acidic or basic conditions to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone involves its interaction with specific molecular targets. The hydroxymethyl and ethanone groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The dioxane ring structure may also play a role in the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-Methoxy-4-(3-methoxy-5-methylphenoxy)-6-methylphenyl]ethanone
  • 1-[4-(3-(Hydroxymethyl)-5-methoxyphenoxy)-2-methoxy-6-methylphenyl]ethanone

Uniqueness

1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone is unique due to its specific dioxane ring structure and the presence of both hydroxymethyl and ethanone functional groups.

Properties

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

1-[6-(hydroxymethyl)-1,4-dioxan-2-yl]ethanone

InChI

InChI=1S/C7H12O4/c1-5(9)7-4-10-3-6(2-8)11-7/h6-8H,2-4H2,1H3

InChI Key

ZWUISMMMUMDJNC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1COCC(O1)CO

Origin of Product

United States

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